1,4-Bis(3-hydroxyphenoxy)benzene

Descripción general

Descripción

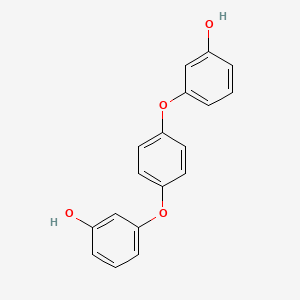

1,4-Bis(3-hydroxyphenoxy)benzene is a chemical compound with the molecular formula C18H14O4 and a molecular weight of 294.31 g/mol This compound is characterized by its structure, which consists of a benzene ring substituted with two 3-hydroxyphenoxy groups at the 1 and 4 positions . It appears as a light yellow to brown powder or crystal and has a melting point of approximately 126°C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4-Bis(3-hydroxyphenoxy)benzene can be synthesized through various methods. One common synthetic route involves the nucleophilic aromatic substitution reaction of 1,4-dihydroxybenzene (hydroquinone) with 3-bromophenol . The reaction is typically carried out in the presence of a base such as sodium hydride (NaH) and a solvent like dimethylformamide (DMF). The reaction mixture is heated under an inert atmosphere, such as argon, at around 125°C for 24 hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products .

Análisis De Reacciones Químicas

Types of Reactions

1,4-Bis(3-hydroxyphenoxy)benzene undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydroxy derivatives.

Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as etherification or esterification.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for etherification or esterification reactions.

Major Products Formed

Oxidation: Quinones and related derivatives.

Reduction: Dihydroxy derivatives.

Substitution: Alkyl or acyl ethers and esters.

Aplicaciones Científicas De Investigación

Properties

- Molecular Formula : C18H14O4

- Molecular Weight : 294.3 g/mol

- Glass Transition Temperature : Ranges from 82°C to 105°C for derived polyethers.

- Solubility : Soluble in common organic solvents, facilitating solution processing techniques.

Biomedical Research

1,4-Bis(3-hydroxyphenoxy)benzene serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential in drug delivery systems due to their biocompatibility and ability to form stable complexes with therapeutic agents.

Polymer Chemistry

The compound is integral in producing high-performance polymers, particularly multicyclic polyethers. These materials are characterized by:

- Thermal Stability : Suitable for applications requiring resistance to heat.

- Mechanical Strength : Ideal for structural applications where durability is essential.

The polymers derived from this compound have shown promise in:

- Aerospace Components : Due to their lightweight and high-strength properties.

- Electronics : As insulating materials in electronic devices.

Epoxy Resins

Research indicates that this compound can be utilized to accelerate the curing process of epoxy resins. When combined with epichlorohydrin in alkaline conditions, it enhances the mechanical properties of the resulting resin, making it suitable for applications in:

- Construction : Structural adhesives and coatings.

- Automotive Industry : Components requiring high durability and resistance to environmental factors .

Polycarbonate Production

The compound can react with phosgene to produce polycarbonate resins with high glass transition temperatures (up to 154°C). These resins are noted for their dimensional stability and are used in:

- Molded Articles : Items that must maintain shape under heat.

- Optical Applications : Due to their clarity and strength .

Case Study 1: High-performance Polyethers

A study demonstrated the synthesis of multicyclic polyethers from this compound, highlighting their application in aerospace materials. The polymers exhibited superior thermal stability and mechanical properties compared to conventional polymers.

Case Study 2: Biomedical Applications

Research focused on the use of derivatives of this compound in drug delivery systems showed promising results. The compounds were able to encapsulate various therapeutic agents effectively, improving their solubility and bioavailability.

Mecanismo De Acción

The mechanism of action of 1,4-bis(3-hydroxyphenoxy)benzene involves its interaction with molecular targets and pathways. The hydroxyl groups on the phenoxy rings can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .

Comparación Con Compuestos Similares

1,4-Bis(3-hydroxyphenoxy)benzene can be compared with other similar compounds, such as:

1,3-Bis(4-hydroxyphenoxy)benzene: This compound has a similar structure but with the hydroxyphenoxy groups at the 1 and 3 positions.

Hydroquinone bis(4-hydroxyphenyl) ether: Another related compound with hydroxyphenyl groups at different positions, affecting its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications .

Actividad Biológica

1,4-Bis(3-hydroxyphenoxy)benzene, also known as hydroquinone bis(3-hydroxyphenyl) ether, is a compound with significant biological activities and potential applications in various fields, including medicine and materials science. This article explores its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

- Molecular Formula : C₁₈H₁₄O₄

- Molecular Weight : 294.31 g/mol

- Melting Point : 126 °C

The biological activity of this compound is largely attributed to its structural characteristics, particularly the presence of hydroxyl groups on the phenoxy rings. These groups can engage in hydrogen bonding and other interactions with biological macromolecules, potentially modulating the activity of enzymes and receptors.

Estrogenic Activity

Research indicates that this compound exhibits estrogenic properties , which suggests it may interact with estrogen receptors (ERs). This interaction could lead to various biological responses similar to those elicited by natural estrogens. The compound's ability to mimic estrogen may have implications for its use in hormone-related therapies or its role as an endocrine disruptor in environmental studies.

Biological Activities

-

Antioxidant Properties :

- The compound has been studied for its potential antioxidant activities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

- Anti-inflammatory Effects :

- Antimicrobial Activity :

Study on Estrogenic Activity

A study published in the Journal of Endocrinology assessed the estrogenic activity of various phenolic compounds, including this compound. The findings revealed that the compound binds to estrogen receptors and activates transcriptional responses associated with estrogen signaling pathways. This suggests a potential role in hormone replacement therapies but also raises concerns regarding environmental exposure and endocrine disruption.

Antioxidant Activity Assessment

In a comparative study examining the antioxidant capacities of different phenolic compounds, this compound demonstrated significant free radical scavenging ability. The study utilized various assays (DPPH and ABTS) to quantify antioxidant activity, indicating that this compound could be effective in preventing oxidative damage in biological systems .

Applications in Medicine and Industry

- Pharmaceutical Development : Due to its biological activities, this compound is being explored as a potential lead compound for developing new therapeutic agents targeting hormonal pathways or oxidative stress-related diseases.

- Material Science : The compound's thermal stability and chemical properties make it suitable for applications in high-performance materials such as polymers and coatings .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| This compound | Structure | Estrogenic, Antioxidant |

| 1,3-Bis(4-hydroxyphenoxy)benzene | Structure | Antioxidant |

| Hydroquinone bis(4-hydroxyphenyl) ether | Structure | Antimicrobial |

Propiedades

IUPAC Name |

3-[4-(3-hydroxyphenoxy)phenoxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4/c19-13-3-1-5-17(11-13)21-15-7-9-16(10-8-15)22-18-6-2-4-14(20)12-18/h1-12,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBWEVDVYGBMEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)OC3=CC=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347830 | |

| Record name | 1,4-Bis(3-hydroxyphenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5085-95-0 | |

| Record name | 1,4-Bis(3-hydroxyphenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.